molecular formula C10H10FNO3 B8166459 4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene

4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene

Cat. No.: B8166459
M. Wt: 211.19 g/mol
InChI Key: PEKXVFKITNLXGQ-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene is an organic compound characterized by the presence of a cyclopropylmethoxy group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-(Cyclopropylmethoxy)-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate or other strong oxidizing agents under controlled conditions.

Major Products:

    Reduction: 4-(Cyclopropylmethoxy)-1-fluoro-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso compounds.

Scientific Research Applications

4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene and its derivatives depends on the specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the reduction of the nitro group to an amino group can result in compounds that interact with specific enzymes, potentially inhibiting or activating their function.

Comparison with Similar Compounds

    4-(Cyclopropylmethoxy)-1-fluoro-2-aminobenzene: A reduced derivative with an amino group instead of a nitro group.

    4-(Cyclopropylmethoxy)-1-chloro-2-nitrobenzene: A similar compound with a chlorine atom instead of a fluorine atom.

    4-(Cyclopropylmethoxy)-1-fluoro-2-nitroso-benzene: An oxidized derivative with a nitroso group.

Uniqueness: 4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene is unique due to the combination of its functional groups, which provide distinct reactivity and potential for diverse chemical transformations. The presence of the cyclopropylmethoxy group adds steric hindrance and electronic effects that can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-1-fluoro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-9-4-3-8(5-10(9)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKXVFKITNLXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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